(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid
Description
(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid is a halogenated acetic acid derivative with the molecular formula C₉H₇BrFO₃. Its structure consists of a phenoxy ring substituted with bromine (at position 4), fluorine (position 2), and a methyl group (position 5), linked to an acetic acid moiety via an ether bond. This compound belongs to the class of aryloxyacetic acids, which are known for their roles in agrochemicals (e.g., herbicides) and pharmaceutical intermediates. However, specific data on its synthesis, applications, or biological activity are notably absent in the provided evidence, suggesting a need for further research .
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-5-methylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOYPLYGABVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-5-methylphenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-methylphenol and chloroacetic acid.
Reaction Conditions: The phenol derivative undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions include substituted phenoxyacetic acids, esters, and various oxidized or reduced derivatives.
Scientific Research Applications
(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of halogens (Br, F) and alkyl groups (e.g., methyl) on the phenoxy ring significantly alter physicochemical properties:
Key Observations :
- Electron-withdrawing groups (Br, F): Bromine and fluorine at positions 4 and 2, respectively, increase the acidity of the acetic acid moiety compared to non-halogenated analogs. This is critical in designing pH-sensitive agrochemicals .
- Methyl group (position 5) : The methyl substituent may enhance lipophilicity, improving membrane permeability in biological systems. Similar effects are observed in methyl-substituted aryloxyacetic acid herbicides .
Metabolic and Enzymatic Interactions
While direct studies on this compound are lacking, proteomic analyses of acetic acid bacteria (e.g., Acetobacter pasteurianus) reveal that halogenated acetic acid derivatives can influence metabolic pathways:
- Downregulation of oxidoreductases : Halogenated compounds may induce oxidative stress, reducing enzymes like NAD(P)H-dependent reductases and aconitase, which are critical in the tricarboxylic acid (TCA) cycle .
- Upregulation of detoxification enzymes : Alkyl hydroperoxide reductase (detoxifies peroxides) and thioredoxin (maintains disulfide bonds) are upregulated under halogen-induced stress, suggesting adaptive responses .
Biological Activity
(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of phenoxyacetic acid, notable for its unique substitution pattern that includes bromine, fluorine, and methyl groups. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Weight : 251.06 g/mol
- Chemical Structure : Characterized by a phenoxyacetic acid backbone modified with bromine and fluorine substituents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, which is critical given the rising concern over antibiotic resistance.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within microbial cells. This interaction may disrupt essential biochemical pathways, leading to microbial cell death or inhibition of growth.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It might bind to specific receptors involved in inflammatory responses, thereby modulating the immune response.
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of phenoxyacetic acids, including this compound, revealed promising results against drug-resistant strains. The compound was tested against multiple bacterial strains with results indicating that it maintained efficacy even at lower concentrations than traditional antibiotics .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound could significantly reduce the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions .
Q & A
Q. Basic
- ¹H NMR :
- ¹³C NMR :
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹.
In mechanistic studies, how do competing reaction pathways (e.g., nucleophilic aromatic substitution vs. electrophilic additions) influence the derivatization of this compound, and what analytical approaches can discriminate between these pathways?
Q. Advanced
- Nucleophilic substitution : The bromine atom is susceptible to displacement by strong nucleophiles (e.g., amines) in polar aprotic solvents, forming aryl ethers or amines. Competing electrophilic substitution may occur if electron-donating groups (e.g., methyl) activate the ring .
- Discrimination strategies :
- LC-MS : Monitor for molecular ion peaks corresponding to substitution vs. addition products.
- Kinetic studies : Track reaction progress under varying temperatures; nucleophilic substitution typically has higher activation energy.
- Isotopic labeling : Use ¹⁸O-labeled water to confirm hydrolysis intermediates .
When encountering discrepancies in biological assay results for this compound analogs, what systematic approaches can validate target engagement versus off-target effects?
Q. Advanced
- Dose-response curves : Confirm linearity in potency (IC₅₀) across analogs to rule out non-specific binding .
- Competitive binding assays : Use radiolabeled ligands or fluorescence polarization to directly measure target affinity.
- Off-target screening : Employ broad-panel kinase or GPCR assays to identify confounding interactions .
- Structural analogs : Compare activities of halogen-substituted derivatives (e.g., chloro vs. bromo) to establish structure-activity relationships (SAR).
How does the electronic environment of substituents on the phenyl ring affect the acidity of the carboxylic acid group in this compound?
Q. Advanced
- Electron-withdrawing groups (e.g., Br, F) increase acidity by stabilizing the deprotonated form via inductive effects. The pKa of the carboxylic acid group is typically ~2.5–3.0, lower than unsubstituted phenylacetic acid (pKa ~4.3) .
- Methodological validation : Use potentiometric titration in aqueous ethanol to measure pKa shifts.
What strategies mitigate decomposition during long-term storage of this compound, particularly under varying humidity and temperature conditions?
Q. Basic
- Storage : Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the acetic acid moiety.
- Stabilizers : Add 1% w/w ascorbic acid to inhibit radical-mediated degradation.
- Quality control : Monitor purity via HPLC-UV (λ = 254 nm) every 6 months; degradation products (e.g., debrominated analogs) elute earlier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
